molecular formula C17H22N2O2S B267831 4-{2-[(2-Phenylpropyl)amino]ethyl}benzenesulfonamide

4-{2-[(2-Phenylpropyl)amino]ethyl}benzenesulfonamide

Cat. No. B267831
M. Wt: 318.4 g/mol
InChI Key: MYCLVDVMBSSGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(2-Phenylpropyl)amino]ethyl}benzenesulfonamide, also known as PPES, is a sulfonamide compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its ability to modulate the activity of certain enzymes and receptors, which makes it a valuable tool for studying various biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of 4-{2-[(2-Phenylpropyl)amino]ethyl}benzenesulfonamide involves its ability to bind to specific targets, such as enzymes or receptors, and modulate their activity. 4-{2-[(2-Phenylpropyl)amino]ethyl}benzenesulfonamide can act as a competitive or non-competitive inhibitor of enzymes, depending on the specific target and the concentration of the compound. 4-{2-[(2-Phenylpropyl)amino]ethyl}benzenesulfonamide can also act as an agonist or antagonist of receptors, depending on the specific receptor and the concentration of the compound. The exact mechanism of action of 4-{2-[(2-Phenylpropyl)amino]ethyl}benzenesulfonamide may vary depending on the specific target and the experimental conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{2-[(2-Phenylpropyl)amino]ethyl}benzenesulfonamide depend on the specific target and the concentration of the compound. In general, 4-{2-[(2-Phenylpropyl)amino]ethyl}benzenesulfonamide can modulate various biochemical and physiological processes, such as acid-base balance, neurotransmitter signaling, and protein-protein interactions. For example, 4-{2-[(2-Phenylpropyl)amino]ethyl}benzenesulfonamide can inhibit the activity of carbonic anhydrase, which can lead to changes in pH and bicarbonate levels in the body. 4-{2-[(2-Phenylpropyl)amino]ethyl}benzenesulfonamide can also modulate the activity of serotonin receptors, which can affect mood, cognition, and perception.

Advantages and Limitations for Lab Experiments

4-{2-[(2-Phenylpropyl)amino]ethyl}benzenesulfonamide has several advantages as a tool for scientific research, including its high potency and selectivity for specific targets, its ability to modulate various biochemical and physiological processes, and its relatively low toxicity and side effects. However, 4-{2-[(2-Phenylpropyl)amino]ethyl}benzenesulfonamide also has some limitations, such as its limited solubility in aqueous solutions, its potential for off-target effects, and its dependence on specific experimental conditions for optimal activity.

Future Directions

There are several future directions for the study of 4-{2-[(2-Phenylpropyl)amino]ethyl}benzenesulfonamide, including the development of new synthesis methods and purification techniques, the identification of new targets and applications for the compound, and the optimization of experimental conditions for specific targets and applications. Some potential future directions for the study of 4-{2-[(2-Phenylpropyl)amino]ethyl}benzenesulfonamide include the development of 4-{2-[(2-Phenylpropyl)amino]ethyl}benzenesulfonamide derivatives with improved solubility and selectivity, the identification of new targets for 4-{2-[(2-Phenylpropyl)amino]ethyl}benzenesulfonamide in various biochemical and physiological processes, and the application of 4-{2-[(2-Phenylpropyl)amino]ethyl}benzenesulfonamide in new areas of research, such as drug discovery and protein engineering.

Synthesis Methods

The synthesis of 4-{2-[(2-Phenylpropyl)amino]ethyl}benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with 2-phenylpropylamine in the presence of a suitable catalyst. The resulting compound is then purified using various methods, such as recrystallization or column chromatography. The purity and yield of the final product can be improved by optimizing the reaction conditions and purification methods.

Scientific Research Applications

4-{2-[(2-Phenylpropyl)amino]ethyl}benzenesulfonamide has been used in a variety of scientific research applications, including studies on enzyme inhibition, receptor modulation, and protein-protein interactions. For example, 4-{2-[(2-Phenylpropyl)amino]ethyl}benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. 4-{2-[(2-Phenylpropyl)amino]ethyl}benzenesulfonamide has also been used as a ligand for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. In addition, 4-{2-[(2-Phenylpropyl)amino]ethyl}benzenesulfonamide has been used as a tool for studying protein-protein interactions, such as the interaction between the HIV-1 integrase protein and its binding partner.

properties

Product Name

4-{2-[(2-Phenylpropyl)amino]ethyl}benzenesulfonamide

Molecular Formula

C17H22N2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

4-[2-(2-phenylpropylamino)ethyl]benzenesulfonamide

InChI

InChI=1S/C17H22N2O2S/c1-14(16-5-3-2-4-6-16)13-19-12-11-15-7-9-17(10-8-15)22(18,20)21/h2-10,14,19H,11-13H2,1H3,(H2,18,20,21)

InChI Key

MYCLVDVMBSSGAM-UHFFFAOYSA-N

SMILES

CC(CNCCC1=CC=C(C=C1)S(=O)(=O)N)C2=CC=CC=C2

Canonical SMILES

CC(CNCCC1=CC=C(C=C1)S(=O)(=O)N)C2=CC=CC=C2

Origin of Product

United States

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